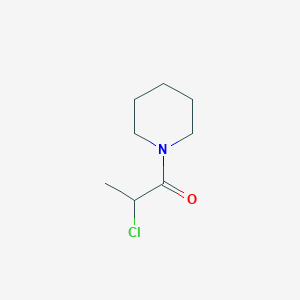

1-(2-Chloropropanoyl)piperidine

Description

Properties

IUPAC Name |

2-chloro-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-7(9)8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDJFMIFLYHGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391021 | |

| Record name | 1-(2-chloropropanoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66203-96-1 | |

| Record name | 1-(2-chloropropanoyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Chloropropanoyl Piperidine and Analogous N Acyl Piperidines

Direct N-Acylation of Piperidine (B6355638): Optimizing the Reaction with 2-Chloropropanoyl Chloride

The most direct route to 1-(2-chloropropanoyl)piperidine involves the N-acylation of piperidine with 2-chloropropanoyl chloride. This seemingly straightforward reaction is subject to various factors that can significantly impact its efficiency and outcome.

Solvent Effects and Catalysis in Amide Bond Formation

The choice of solvent plays a pivotal role in the acylation of amines. The reaction between an amine and an acyl chloride typically generates a hydrochloride salt of the amine, which can complicate the reaction. researchgate.net The solvent's polarity and its ability to solvate the reactants and intermediates are critical. A range of solvents, from dichloromethane (B109758) to water, have been evaluated for amide coupling reactions. nsf.govrsc.org While traditionally, aprotic solvents like dichloromethane or N,N-dimethylformamide (DMF) have been employed, greener alternatives are increasingly being sought. nsf.govrsc.org For instance, the use of water as a solvent for amide bond formation is gaining attention, challenging the long-held belief that acyl chlorides are incompatible with aqueous media. nsf.govresearchgate.net

The rate of acylation is also influenced by the solvent's dielectric constant. Studies on the synthesis of substituted piperidines have shown that solvents with lower dielectric constants can sometimes lead to faster reaction rates. nih.gov

Catalysis is another key aspect of optimizing amide bond formation. Lewis acids and various organocatalysts can be employed to enhance the reaction rate. nih.gov In the context of acylation with acyl chlorides, a base is often added to neutralize the generated HCl and drive the reaction to completion. researchgate.net The choice of base, from simple inorganic bases like potassium carbonate to tertiary amines like triethylamine (B128534) or pyridine (B92270), can influence the reaction's efficiency. researchgate.netgoogle.com

Reaction Kinetics and Yield Optimization

Understanding the kinetics of the N-acylation of piperidine is crucial for maximizing the yield of this compound. The reaction is typically a second-order process, with the rate dependent on the concentrations of both the piperidine and the 2-chloropropanoyl chloride. nih.gov

Kinetic studies on the acylation of disubstituted piperidines have revealed that conformational effects can significantly influence reactivity. There is a strong preference for the acylation of conformers where the α-substituent is in the axial position. nih.govnih.govacs.org This insight is valuable for predicting and controlling the outcome of the reaction.

Yield optimization involves a careful interplay of various parameters. The slow addition of the acyl chloride to a solution of the amine is a common strategy to control the reaction and minimize side products. researchgate.net The reaction temperature is another critical factor; while some acylations proceed efficiently at room temperature, others may require heating to achieve a reasonable rate and yield. researchgate.net The stoichiometry of the reactants and the choice of base are also key to maximizing the conversion to the desired amide. researchgate.net For instance, using an excess of the amine or a stoichiometric amount of a non-nucleophilic base can improve the yield.

| Parameter | Condition | Rationale/Effect on Yield | Reference |

|---|---|---|---|

| Solvent | Aprotic (e.g., CH₂Cl₂, MeCN) | Good solubility of reactants, but can be environmentally unfavorable. | researchgate.netrsc.org |

| Solvent | Protic (e.g., Water, Ethanol) | Greener alternative, can influence reaction rate and selectivity. | nsf.govnih.gov |

| Base | Tertiary Amines (e.g., Pyridine, Et₃N) | Neutralizes HCl byproduct, driving the reaction forward. | researchgate.netgoogle.com |

| Base | Inorganic Bases (e.g., K₂CO₃) | Can be used as an alternative to organic bases. | researchgate.net |

| Temperature | Room Temperature to Reflux | Affects reaction rate; optimization is often necessary. | researchgate.net |

| Addition Rate | Slow addition of acyl chloride | Controls exothermicity and minimizes side reactions. | researchgate.net |

Enantioselective Synthesis of Chiral this compound

The synthesis of chiral this compound, where the chirality can reside on either the piperidine ring or the 2-chloropropanoyl moiety, requires sophisticated asymmetric synthetic methodologies.

Asymmetric Approaches to the Piperidine Ring: Chiral Catalysis and Organocatalysis

Creating a chiral piperidine ring from achiral or prochiral precursors is a significant challenge in organic synthesis. Several powerful strategies have been developed to achieve this with high enantioselectivity.

Chiral Catalysis: Transition metal catalysts, particularly those based on rhodium and iridium, have proven highly effective in the asymmetric hydrogenation of pyridine derivatives to form chiral piperidines. nih.govdicp.ac.cnbohrium.com For instance, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts can produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cnbohrium.com Copper-catalyzed asymmetric cyclizative aminoboration is another method to access chiral 2,3-cis-disubstituted piperidines. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are effective organocatalysts for the asymmetric synthesis of piperidine alkaloids. nih.govacs.org Organocatalytic domino reactions can lead to the formation of polysubstituted piperidines with multiple stereocenters in a single step with high enantioselectivity. acs.org

| Approach | Catalyst/Reagent Type | Key Features | Reference |

|---|---|---|---|

| Chiral Catalysis | Rhodium, Iridium Complexes | Asymmetric hydrogenation of pyridines/pyridinium salts. | nih.govdicp.ac.cnbohrium.com |

| Chiral Catalysis | Copper Complexes | Asymmetric cyclizative aminoboration. | researchgate.net |

| Organocatalysis | Proline and derivatives | Biomimetic approach to chiral piperidines. | nih.govacs.org |

| Organocatalysis | Diphenylprolinol derivatives | Domino reactions for polysubstituted piperidines. | acs.org |

Stereoselective Introduction of the 2-Chloropropanoyl Moiety

Once a chiral piperidine is obtained, the 2-chloropropanoyl group must be introduced stereoselectively. This can be achieved through several methods.

If a racemic mixture of 2-chloropropanoyl chloride is used to acylate a chiral piperidine, a mixture of diastereomers will be formed, which may be separable by chromatography. A more elegant approach is to use a chiral, enantiomerically pure 2-chloropropanoyl chloride. The synthesis of enantiopure (S)-2-chloropropanoyl chloride from L-lactic acid and thionyl chloride has been reported. google.com

Alternatively, a kinetic resolution of a racemic piperidine can be performed using an enantioselective acylation agent. nih.govnih.govacs.orgwhiterose.ac.ukacs.org This involves the use of a chiral catalyst or reagent that preferentially acylates one enantiomer of the piperidine, leaving the other enantiomer unreacted. While this method is effective, it is inherently limited to a maximum theoretical yield of 50% for the acylated product.

Control of Diastereoselectivity (cis/trans isomers) in Piperidine Ring Formation

When synthesizing substituted piperidines, controlling the relative stereochemistry of the substituents (diastereoselectivity) is as important as controlling the absolute stereochemistry (enantioselectivity). The formation of either cis or trans isomers can often be directed by the choice of synthetic route and reaction conditions.

For instance, in the synthesis of highly substituted piperidines, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening can be employed to control the stereochemical outcome. acs.org The diastereoselectivity of Negishi cross-coupling reactions to form substituted piperidines can be directed towards either trans or cis products depending on the position of the carbon-zinc bond relative to the nitrogen atom. acs.org Furthermore, multicomponent reactions have been developed for the highly diastereoselective synthesis of piperidin-2-ones, where only a single diastereomer is formed. researchgate.net The stereochemical outcome of these reactions is often influenced by thermodynamic and kinetic factors, as well as the nature of the catalyst and substrates involved. nih.gov

Indirect Synthesis of this compound Scaffold

Indirect synthetic routes offer alternative and sometimes more efficient pathways to N-acyl piperidines by constructing the core piperidine ring with the acyl sidechain or a precursor already in place, or by modifying a pre-existing piperidine derivative.

The construction of the piperidine ring with the desired N-acyl group, or a synthon thereof, already attached to the nitrogen atom represents a convergent approach to this compound. This strategy often involves the cyclization of a linear precursor that already contains the N-(2-chloropropanoyl) moiety.

One such approach involves the cyclization of δ-aminoalkanols. A general method for the synthesis of cyclic amines from amino alcohols involves a one-pot chlorination using thionyl chloride (SOCl₂), which facilitates subsequent intramolecular cyclization. organic-chemistry.org This method avoids the need for a multi-step protection-activation-cyclization-deprotection sequence. organic-chemistry.org

Another relevant strategy is the aza-Prins cyclization. This reaction typically involves the cyclization of a homoallylic amine with an aldehyde. rasayanjournal.co.in However, variations using epoxides and homoallylic amines can also yield substituted piperidines. rasayanjournal.co.in In such a reaction, a Lewis acid like Niobium(V) chloride (NbCl₅) can mediate the ring-opening of an epoxide, followed by intramolecular cyclization of the amine to form the piperidine ring. rasayanjournal.co.in The resulting intermediate can then be trapped by a nucleophile. rasayanjournal.co.in While this method typically yields 4-halopiperidines, it demonstrates the principle of forming the piperidine ring from a linear, functionalized precursor. rasayanjournal.co.in

The following table outlines a conceptual reaction for the construction of a substituted piperidine ring, which could be adapted for the synthesis of a precursor to this compound.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Homoallylic amine | Epoxide | Niobium(V) chloride | 4-chloropiperidine derivative |

This table illustrates a general aza-Prins type cyclization. Specific substrates would be required to target the this compound scaffold.

A more common and often more practical approach involves the acylation of a pre-formed piperidine ring. This method is straightforward and allows for the late-stage introduction of the 2-chloropropanoyl group. The general reaction involves the treatment of piperidine with 2-chloropropanoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

The synthesis of various N-acyl piperidines has been extensively documented. For instance, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) involves the acylation of a piperidine derivative with various acyl chlorides, such as benzoyl chloride, adamantanoyl chloride, and diphenylacetyl chloride. nih.gov This highlights the versatility of the N-acylation reaction on the piperidine core.

A specific example of modifying a pre-formed piperidine derivative is the synthesis of 4-[(1-oxopropyl)phenylamino]-4-methoxymethyl piperidine nosylate (B8438820). google.com While the acyl group is different, the fundamental transformation of acylating the piperidine nitrogen is the same.

The following table details a representative synthesis of an N-acyl piperidine, analogous to the synthesis of this compound.

| Piperidine Derivative | Acylating Agent | Base/Solvent | Product |

| 4-(phenylamino)-4-methoxymethyl piperidine | Propanoyl chloride | Triethylamine / Dichloromethane | 4-[(1-oxopropyl)phenylamino]-4-methoxymethyl piperidine |

This table is based on analogous syntheses and illustrates the general method for N-acylation of piperidine derivatives.

Scalability and Process Development for Efficient Production

The transition from laboratory-scale synthesis to large-scale, efficient production is a critical aspect of chemical manufacturing. For compounds like this compound, which may serve as key intermediates in the pharmaceutical industry, process development focuses on optimizing reaction conditions to maximize yield, purity, and safety while minimizing cost and environmental impact. nih.gov

Key considerations for the scalability of N-acyl piperidine synthesis include:

Reagent Selection: Utilizing readily available, cost-effective, and less hazardous starting materials is paramount. For the acylation of piperidine, the choice of the acylating agent (e.g., 2-chloropropanoyl chloride vs. 2-chloropropanoic acid with a coupling agent) and the base (e.g., triethylamine vs. potassium carbonate) can significantly impact the process economics and safety profile.

Solvent Choice: The selection of an appropriate solvent is crucial for reaction efficiency, product isolation, and environmental considerations. Solvents that allow for high reaction concentrations, easy product crystallization, and are recyclable are preferred.

Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry is essential to ensure complete conversion, minimize side-product formation, and maximize throughput. For example, in the synthesis of certain piperidine derivatives, controlling the reaction temperature during acylation and subsequent work-up can be critical for achieving high purity. google.com

Purification: Developing a robust and scalable purification method, such as crystallization or distillation, is necessary to obtain the final product with the required purity specifications. The formation of a salt, such as a nosylate, can facilitate purification through crystallization. google.com

A patent for an improved method of making piperidine derivatives highlights the importance of purification in achieving high purity of the final product. google.com In this process, the product is isolated as a nosylate salt, which is then further purified by recrystallization from ethyl acetate (B1210297) to achieve a purity of 99.4%. google.com

The following table summarizes key parameters considered in the process development for the production of N-acyl piperidines.

| Parameter | Laboratory Scale Consideration | Large Scale Consideration |

| Reagents | High purity, potentially expensive reagents | Cost-effective, readily available raw materials |

| Solvent | Wide range of solvents may be used | Green solvents, recyclability, low toxicity |

| Temperature | Wide temperature ranges may be explored | Narrow, optimized temperature range for safety and efficiency |

| Purification | Chromatography is common | Crystallization, distillation are preferred |

Elucidation of Reaction Mechanisms and Transformative Chemistry of 1 2 Chloropropanoyl Piperidine

Mechanistic Pathways of N-Acylation of Piperidine (B6355638)

The formation of 1-(2-chloropropanoyl)piperidine is achieved through the N-acylation of piperidine with 2-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The mechanism commences with the nucleophilic attack of the electron-rich nitrogen atom of piperidine on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the chlorine atom and the oxygen atom. youtube.comlibretexts.org

The reaction proceeds through a tetrahedral intermediate. youtube.combyjus.com In this transient state, the carbonyl double bond is broken, and a temporary negative charge resides on the oxygen atom. youtube.com The stability of this intermediate is crucial for the reaction to proceed. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group due to the high acidity of its conjugate acid, HCl. byjus.com A base, often a second equivalent of piperidine or an added tertiary amine, then deprotonates the newly formed piperidinium (B107235) ion to yield the final, neutral amide product, this compound.

Reactivity of the α-Chloro Group in the Propanoyl Moiety

The presence of the chlorine atom on the carbon alpha to the carbonyl group introduces a second reactive site within the this compound molecule. This α-chloro group is susceptible to both nucleophilic substitution and elimination reactions, with the specific pathway being influenced by factors such as the nature of the nucleophile/base, solvent, and reaction temperature. nih.govlibretexts.org

The carbon atom bonded to the chlorine is electrophilic and can be attacked by a variety of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.com In this concerted, single-step mechanism, the nucleophile attacks the carbon from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the carbon is a chiral center. masterorganicchemistry.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

Several factors influence the SN2 reactivity at this position:

Nucleophile Strength: Stronger nucleophiles will favor the SN2 pathway. youtube.comlibretexts.org

Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center. While the piperidine ring is somewhat bulky, the α-carbon is secondary, making it accessible to many nucleophiles. youtube.commasterorganicchemistry.com

Leaving Group Ability: The chloride ion is a good leaving group, facilitating the substitution. libretexts.org

The replacement of the α-halogen with nitrogen nucleophiles is a common method for synthesizing α-amino amides. nih.gov For instance, reactions with amines can introduce a new amino group at the α-position. nih.gov

Table 1: Factors Influencing SN2 Reactions

| Factor | Influence on SN2 Reaction |

|---|---|

| Substrate | Methyl > Primary > Secondary >> Tertiary (due to steric hindrance) libretexts.orgmasterorganicchemistry.com |

| Nucleophile | Favored by strong, less basic nucleophiles libretexts.orgyoutube.com |

| Leaving Group | Better leaving groups (weaker bases) increase the reaction rate libretexts.org |

| Solvent | Polar aprotic solvents (e.g., DMSO, DMF, acetone) are preferred libretexts.org |

In competition with the SN2 reaction is the bimolecular elimination (E2) pathway. nih.gov This reaction also occurs in a single, concerted step but requires the presence of a strong base. masterorganicchemistry.comyoutube.com The base abstracts a proton from the β-carbon (the methyl group of the propanoyl moiety), while simultaneously, the C-Cl bond breaks and a double bond forms between the α and β carbons. youtube.com

The competition between SN2 and E2 is a fundamental concept in organic chemistry and is governed by several factors: nih.gov

Nature of the Anion: A species can act as both a nucleophile and a base. Strong, bulky bases, such as potassium tert-butoxide, favor E2 elimination over SN2 substitution. masterorganicchemistry.com Conversely, good nucleophiles that are weaker bases favor the SN2 pathway. libretexts.org

Substrate Structure: Tertiary substrates strongly favor elimination, while primary substrates primarily undergo substitution. libretexts.orgmasterorganicchemistry.com As a secondary halide, this compound is in a borderline region where both reactions are possible. libretexts.orgnih.gov

Reaction Conditions: Higher temperatures generally favor elimination reactions. youtube.com Polar protic solvents can slow down SN2 reactions and may favor E2. youtube.com

The E2 mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. masterorganicchemistry.comlibretexts.org This ensures proper orbital overlap for the formation of the new π-bond. masterorganicchemistry.com

Table 2: SN2 vs. E2 Competition for Secondary Halides

| Condition | Favored Pathway | Rationale |

|---|---|---|

| Reagent | ||

| Strong, non-bulky nucleophile | SN2 | Nucleophilicity outweighs basicity. libretexts.org |

| Strong, bulky base (e.g., t-BuO⁻) | E2 | Steric hindrance disfavors substitution. masterorganicchemistry.com |

| Strong base/strong nucleophile | SN2 & E2 | Both pathways are competitive. libretexts.org |

| Weak base/weak nucleophile | Slow/No Reaction | Insufficiently reactive for either pathway. |

| Temperature | ||

| Low Temperature | SN2 | Substitution is often less sensitive to temperature changes. youtube.com |

Intramolecular Cyclization Reactions of this compound Derivatives

The reactive nature of the α-chloro amide functionality allows for its participation in intramolecular cyclization reactions, a powerful strategy for constructing new ring systems. These reactions can be mediated by radicals or catalyzed by bases, leading to a diverse array of heterocyclic products.

Radical cyclization offers a versatile method for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov In the context of derivatives of this compound, a radical can be generated at the α-carbon. This is typically achieved under reductive conditions, where a single electron transfer process leads to the cleavage of the carbon-chlorine bond, forming a carbon-centered radical. nih.gov

This highly reactive radical intermediate can then undergo intramolecular cyclization by attacking an appended unsaturated group (e.g., an alkene or alkyne) elsewhere in the molecule. The regioselectivity and stereoselectivity of these cyclizations are often predictable, making them valuable synthetic tools. For example, radical-mediated amidation has been used to prepare oxazolines, which can be hydrolyzed to valuable 1,2-amino alcohols. rsc.org

The use of a base can promote intramolecular cyclization through pathways other than simple E2 elimination. nih.gov If a suitable nucleophile is present within the same molecule, a base can facilitate an intramolecular SN2 reaction, leading to a cyclic product. For instance, a hydroxyl or amino group located elsewhere on a derivative could displace the α-chloro group.

Base-mediated cyclizations have been reported for related N-acyl compounds to form various heterocyclic structures. nih.gov For example, the cyclization of suitably substituted piperidine carboxamides using specific reagents can lead to the formation of oxathiazol-2-ones. researchgate.net In some cases, the initial cyclization product may undergo further rearrangements to yield more complex molecular architectures, such as those seen in the synthesis of certain alkaloids. rsc.org The specific reaction pathway—be it direct cyclization or a more complex cascade—is highly dependent on the substrate structure and the reaction conditions employed. nih.govresearchgate.net

Stability and Degradation Pathways Under Varying Chemical Environments

The stability of this compound is intrinsically linked to the chemical reactivity of its constituent functional groups: a tertiary amide (N-acylpiperidine) and an α-chloro ketone. The interplay of these groups dictates the compound's susceptibility to degradation under different chemical conditions, including pH, temperature, and the presence of nucleophiles.

The degradation of this compound is primarily governed by two main pathways: hydrolysis of the amide bond and nucleophilic substitution at the α-carbon. The prevailing pathway and the rate of degradation are highly dependent on the specific environmental conditions.

Hydrolytic Stability: The Role of pH

The amide bond in this compound, being a tertiary amide, exhibits considerable resistance to hydrolysis compared to esters. khanacademy.orgmasterorganicchemistry.com However, under both acidic and basic conditions, hydrolysis can occur, leading to the cleavage of the amide linkage to form piperidine and 2-chloropropanoic acid. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. chemistrysteps.com The reaction proceeds through a tetrahedral intermediate, which then collapses to yield piperidine and 2-chloropropanoic acid. The rate of acid-catalyzed hydrolysis is dependent on the acid concentration. jcsp.org.pk

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. chemistrysteps.com This is generally a slower process for amides compared to esters because the resulting amine anion is a poorer leaving group than an alkoxide anion. chemistrysteps.com However, with sufficient heat and concentration of base, the reaction can be driven to completion. chemistrysteps.com For tertiary amides, the initial attack of the hydroxide ion is often the rate-determining step. uregina.ca

The stability of the piperidine ring itself is noteworthy. Studies on the thermal degradation of piperazine (B1678402), a related cyclic diamine, have shown that six-membered rings like piperidine are generally more stable than five- or seven-membered rings. acs.org

Nucleophilic Substitution at the α-Carbon

The presence of the chlorine atom alpha to the carbonyl group makes the α-carbon an electrophilic center and susceptible to nucleophilic attack. This SN2 reaction can compete with or occur subsequently to amide hydrolysis. The reactivity of this site is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Various nucleophiles can displace the chloride ion. For instance, in the presence of water, the α-chloro group can be hydrolyzed to a hydroxyl group, forming 1-(2-hydroxypropanoyl)piperidine. In the presence of other nucleophiles, such as alcohols or other amines, corresponding ether or amino derivatives can be formed. nih.gov Studies on related N,N-dialkylaminoethyl-2-chlorides have shown that these compounds readily undergo nucleophilic substitution in the presence of alcohols. nih.gov

Influence of Temperature on Degradation

Elevated temperatures generally accelerate the rates of both hydrolysis and nucleophilic substitution reactions. Thermal degradation studies on aqueous piperazine have demonstrated a clear Arrhenius dependence on temperature, with the degradation rate increasing significantly with rising temperature. acs.orgutexas.edu This suggests that the stability of this compound will also be significantly reduced at higher temperatures, promoting both amide cleavage and reactions at the α-carbon.

Photodegradation

Interactive Data Table: Factors Influencing Degradation of this compound

Below is a summary of the expected effects of different chemical environments on the stability of this compound, based on the reactivity of its functional groups.

| Environmental Factor | Primary Degradation Pathway(s) | Expected Effect on Stability | Key Research Findings on Related Compounds |

| Acidic pH | Amide Hydrolysis | Decreased stability with increasing acidity. | Amide hydrolysis is catalyzed by acid. chemistrysteps.comjcsp.org.pk |

| Basic pH | Amide Hydrolysis, Nucleophilic Substitution | Decreased stability with increasing basicity. | Base-catalyzed hydrolysis of amides occurs, though often slower than acid-catalyzed. chemistrysteps.comuregina.ca |

| Neutral pH | Slow Hydrolysis | Relatively stable, but slow hydrolysis can occur over time. | Amides are generally more stable than esters at neutral pH. khanacademy.org |

| Elevated Temperature | Amide Hydrolysis, Nucleophilic Substitution | Significantly decreased stability. | Thermal degradation of related amines shows Arrhenius dependence on temperature. acs.orgutexas.edu |

| Presence of Nucleophiles | Nucleophilic Substitution at α-carbon | Decreased stability, formation of substitution products. | α-halo ketones are susceptible to nucleophilic attack. nih.gov |

| UV Radiation | Photodegradation (e.g., radical reactions, oxidation) | Potentially decreased stability. | Photo-oxidation of piperidine leads to various degradation products. acs.orgnih.gov |

Summary of Degradation Products

The degradation of this compound can lead to a variety of products depending on the reaction conditions.

| Degradation Pathway | Primary Products |

| Amide Hydrolysis | Piperidine, 2-Chloropropanoic acid |

| Nucleophilic Substitution (with H₂O) | 1-(2-Hydroxypropanoyl)piperidine, Hydrochloric acid |

| Combined Hydrolysis | Piperidine, 2-Hydroxypropanoic acid, Hydrochloric acid |

The complex interplay of these degradation pathways highlights the importance of controlling the chemical environment to ensure the stability of this compound.

Pharmacological and Biological Research on N Acyl Piperidines Derived from 1 2 Chloropropanoyl Piperidine

In Vitro and In Vivo Pharmacological Evaluation of Derivatives

Currently, there is a lack of specific in vitro and in vivo pharmacological data for N-acyl piperidine (B6355638) derivatives that are explicitly synthesized from 1-(2-chloropropanoyl)piperidine. General studies on other piperidine derivatives have utilized a range of assays to determine their biological effects. For instance, in vitro studies often involve cell-based assays to measure cytotoxicity, enzyme inhibition, or receptor binding affinities. In vivo evaluations in animal models, such as rodents, are employed to assess the efficacy and pharmacokinetic profiles of these compounds. However, without specific examples of derivatives from this compound, a detailed evaluation is not possible.

Mechanisms of Biological Action at the Molecular and Cellular Levels

The mechanisms of action for the broader class of piperidine derivatives are diverse and target-dependent.

Enzyme Inhibition Studies

Piperidine-containing molecules have been identified as inhibitors of various enzymes.

Cholinesterase Inhibition: A significant area of research for piperidine derivatives is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.govnih.govnih.gov The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is beneficial for cognitive function. nih.gov

Kinase Inhibition: Certain piperidine derivatives have been designed as inhibitors of kinases such as Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) kinase, which are important targets in cancer therapy. mdpi.com

Receptor Binding and Modulation

The modulation of neurotransmitter transporters is another key mechanism for piperidine-based compounds.

Dopamine (B1211576), Serotonin (B10506), and Norepinephrine (B1679862) Transporters: Many piperidine derivatives have been synthesized and evaluated for their ability to bind to and inhibit the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). ajchem-a.com This activity is central to the development of treatments for neuropsychiatric disorders, including depression and attention deficit hyperactivity disorder (ADHD).

Ion Channel Modulation

Piperidine derivatives have been shown to interact with and modulate the function of various ion channels. researchgate.net These membrane proteins are crucial for cellular signaling, and their modulation can have effects on a wide range of physiological processes. The specific interactions can lead to either inhibition or activation of these channels, representing a potential therapeutic avenue for conditions such as epilepsy, cardiac arrhythmias, and pain. researchgate.net

Anti-β-Amyloid Aggregation Properties

In the context of Alzheimer's disease, some piperidine derivatives have been investigated for their ability to inhibit the aggregation of β-amyloid (Aβ) peptides. nih.gov The formation of Aβ plaques is a hallmark of Alzheimer's, and compounds that can prevent or reverse this process are of significant interest as potential disease-modifying therapies. nih.govijnrd.orgpatsnap.com

Spectrum of Potential Therapeutic Activities

The diverse mechanisms of action of the broader class of piperidine derivatives translate into a wide spectrum of potential therapeutic applications. These include, but are not limited to:

Neurodegenerative Diseases: Primarily Alzheimer's disease, through cholinesterase inhibition and anti-amyloid activity. nih.govnih.govnih.gov

Cancer: Through the inhibition of key signaling kinases. mdpi.com

Mental Health Disorders: Including depression and ADHD, by modulating neurotransmitter levels. ajchem-a.com

Pain Management: By interacting with opioid receptors or modulating ion channels. nih.gov

Inflammatory Diseases: Some N-acyl piperidine derivatives have demonstrated anti-inflammatory properties in preclinical models. nih.gov

Anticancer and Antineoplastic Activity

N-acyl piperidines derived from this compound have demonstrated notable potential as anticancer and antineoplastic agents. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis.

One area of investigation involves the synthesis of piperine (B192125) derivatives. A series of these derivatives were designed and synthesized, with their antitumor activities evaluated against human normal cells and cancer cell lines, including breast (MDA-MB-231) and cervical (Hela) cancer cells. nih.gov One particular compound, H7, showed potent antiproliferative effects in these cancer cell lines with IC50 values of 11.86 ± 0.32 μM and 10.50 ± 3.74 μM, respectively. nih.gov Mechanistic studies revealed that compound H7 could inhibit clone formation, migration, and adhesion in Hela cells in a dose-dependent manner. nih.gov At a concentration of 15 μM, its inhibitory effect surpassed that of both piperine and the conventional chemotherapy drug 5-Fu. nih.gov Furthermore, in vivo studies using a chicken embryo model showed that compound H7 significantly inhibited tumor angiogenesis and reduced tumor weight, highlighting its potential as a therapeutic candidate. nih.gov

Another study focused on N-acyl-N-phenyl ureas of piperidine and its substituted derivatives. nih.gov These compounds were evaluated for their anti-proliferative activity, with one derivative, compound 5a, exhibiting a broad spectrum of anti-cancer activity at low micromolar concentrations, particularly against the leukemia subpanel. nih.gov

The natural product Brevilin A (BA) and its derivatives have also been a subject of interest. Researchers designed and synthesized 12 novel BA derivatives and assessed their anticancer effects in various cancer cell lines. nih.gov Two derivatives, BA-9 and BA-10, demonstrated significantly improved anticancer activity compared to the parent compound against lung, colon, and breast cancer cell lines. nih.gov These compounds were more effective at reducing cancer cell viability and inducing DNA damage, cell-cycle arrest, and apoptosis. nih.gov

Furthermore, piperidine derivatives have been investigated for their effects on specific cellular pathways. For instance, a piperidine derivative, DTPEP, synthesized from Tamoxifen, was found to inhibit cell proliferation in both estrogen receptor (ER) positive and negative breast cancer cells by arresting the cell cycle in the G0/G1 phase. nih.gov

The development of novel 7H-pyrrolo-[2,3-d]pyrimidine derivatives has also yielded promising results. One compound, 13i, was identified as a potent agent against human RT-112 bladder cancer cells. tmu.edu.tw Interestingly, this compound strongly inhibits CK1δ without affecting FGFR3 activity, and its water-soluble form induced significant apoptosis in bladder and ovarian cancer cells overexpressing CK1δ. tmu.edu.tw

Table 1: Anticancer Activity of Selected N-Acyl Piperidine Derivatives

| Compound | Cancer Cell Line | Activity | Reference |

| H7 | Hela (Cervical) | IC50: 10.50 ± 3.74 μM | nih.gov |

| H7 | MDA-MB-231 (Breast) | IC50: 11.86 ± 0.32 μM | nih.gov |

| 5a | Leukemia Subpanel | Broad-spectrum activity at low micromolar concentrations | nih.gov |

| BA-9 | A549 (Lung), SW480 (Colorectal), MDA-MB-231 (Breast), MCF-7 (Breast) | More effective than parent compound Brevilin A | nih.gov |

| BA-10 | A549 (Lung), SW480 (Colorectal), MDA-MB-231 (Breast), MCF-7 (Breast) | More effective than parent compound Brevilin A | nih.gov |

| 13i | RT-112 (Bladder) | Potent activity, inhibits CK1δ | tmu.edu.tw |

Central Nervous System (CNS) Activity

N-acyl piperidines have been extensively studied for their effects on the central nervous system, exhibiting a range of activities including anticonvulsant, antidepressant, local anesthetic, and antiarrhythmic properties. nih.gov The unique chemical structure of the piperidine ring allows for its combination with various molecular fragments, making it a valuable scaffold for the development of new CNS-active drugs. nih.gov

Anticonvulsant and Antidepressant Activity:

Research into arylalkanol-piperidine derivatives has identified compounds with potent triple reuptake inhibition of serotonin (5-HT), norepinephrine (NA), and dopamine (DA) transporters. nih.gov Compounds 2j and 2m, in particular, demonstrated significant antidepressant-like effects in animal models, reducing immobility time in the mouse tail suspension test without causing general motor stimulation. nih.gov These compounds also displayed favorable pharmacokinetic profiles. nih.gov

Another study focused on novel aralkyl piperazine (B1678402) and piperidine derivatives, evaluating their serotonin reuptake inhibitory activity and affinities for 5-HT1A and 5-HT7 receptors. nih.gov Compound 19a emerged as a promising candidate with high affinity for both receptors and potent serotonin reuptake inhibition, leading to a significant antidepressant-like effect in animal models. nih.gov

Piperine, a well-known N-acyl piperidine, has also been investigated for its potential in neurological disorders. nih.gov Studies in animal models of epilepsy have shown that piperine treatment can restore serotonin levels and modulate the GABAergic pathway. nih.gov

Local Anesthetic and Antiarrhythmic Activity:

The piperidine ring is a key component in the molecular structure of widely used local anesthetics like bupivacaine (B1668057) and ropivacaine. nih.gov This has spurred research into new piperidine derivatives as potential local anesthetics and antiarrhythmic agents. nih.govacs.org

Fluorinated ethynylpiperidine derivatives, LAS-286 and LAS-294, have been synthesized and evaluated for their local anesthetic and antiarrhythmic activities. nih.gov LAS-286 exhibited prolonged and pronounced local anesthetic activity, while LAS-294 demonstrated a significant preventive antiarrhythmic effect in an animal model of arrhythmia. nih.gov Molecular docking studies confirmed the high binding affinity of these compounds for sodium channels Nav1.4 and Nav1.5. nih.gov

Another series of α-[(diarylmethoxy)methyl]-1-piperidineethanols was evaluated for antiarrhythmic activity, with structure-activity relationship studies indicating that the 2,6-dimethylpiperidine (B1222252) group was crucial for potent and long-lasting effects. nih.gov Similarly, the synthesis of 4-aroyl (and aryl)-1-aralkylpiperazine and piperidine derivatives led to the identification of several potent in vitro Class III antiarrhythmic agents. nih.gov

Table 2: CNS Activity of Selected N-Acyl Piperidine Derivatives

| Compound/Derivative Series | CNS Activity | Key Findings | Reference |

| Arylalkanol-piperidines (2j, 2m) | Antidepressant | Triple reuptake inhibitors (5-HT, NA, DA); significant antidepressant-like effects in vivo. | nih.gov |

| Aralkyl piperazine/piperidine (19a) | Antidepressant | High affinity for 5-HT1A/5-HT7 receptors; potent serotonin reuptake inhibition. | nih.gov |

| Fluorinated ethynylpiperidines (LAS-286, LAS-294) | Local Anesthetic, Antiarrhythmic | LAS-286: potent local anesthetic; LAS-294: pronounced antiarrhythmic effect. | nih.gov |

| α-[(diarylmethoxy)methyl]-1-piperidineethanols | Antiarrhythmic | 2,6-dimethylpiperidine group essential for activity. | nih.gov |

| 4-aroyl (and aryl)-1-aralkylpiperazines/piperidines | Antiarrhythmic | Potent in vitro Class III antiarrhythmic activity. | nih.gov |

Antimicrobial, Antiviral, and Antifungal Properties

Derivatives of this compound have demonstrated a broad spectrum of antimicrobial, antiviral, and antifungal activities, making them promising candidates for the development of new anti-infective agents.

Antimicrobial and Antifungal Activity:

A study on 2,6-disubstituted piperidine-4-one derivatives revealed that these compounds possess both antibacterial and antifungal properties. researchgate.net Specifically, one derivative showed high efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the fungus Aspergillus niger. researchgate.net Another investigation into piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives found that several compounds inhibited the growth of various Gram-positive and Gram-negative bacteria, and the yeast-like fungus Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 512 µg/ml. nih.gov

The synthesis of new piperidine derivatives and their evaluation against Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) also yielded positive results. biointerfaceresearch.com One of the synthesized compounds demonstrated good activity against Staphylococcus aureus, comparable to the standard drug chloramphenicol. biointerfaceresearch.com

Furthermore, research into piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety has identified compounds with good to excellent inhibitory effects against various agriculturally important fungi. nih.govacs.org For instance, compounds A13 and A41 exhibited potent in vitro activity against Rhizoctonia solani and Verticillium dahliae. nih.gov Mechanistic studies suggest that these compounds act by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov

Novel thymol (B1683141) derivatives incorporating a sulfonamide and piperidine moiety have also been designed and evaluated. nih.gov Compounds 5m and 5t showed remarkable in vitro antifungal activity against Phytophthora capsici, with their efficacy surpassing that of commercial fungicides. nih.gov Another compound, 5v, exhibited excellent activity against Sclerotinia sclerotiorum. nih.gov

Antiviral Activity:

The search for antiviral agents within the series of N-substituted piperidines has shown promising outcomes. nih.govnih.gov A study investigating new derivatives of N-substituted piperidines against the influenza A/H1N1 virus concluded that all tested substances were effective compared to the commercial drugs Tamiflu and Rimantadine. nih.govnih.gov Specifically, compounds 5d and 11 demonstrated a significant reduction in viral replication. nih.gov

Table 3: Antimicrobial, Antiviral, and Antifungal Activity of Selected N-Acyl Piperidine Derivatives

| Compound/Derivative Series | Activity | Target Organisms | Key Findings | Reference |

| 2,6 di-substituted piperidine 4-one derivatives | Antibacterial, Antifungal | S. aureus, B. subtilis, A. niger | Varying degrees of inhibition. | researchgate.net |

| Piperidine substituted halogenobenzenes | Antimicrobial, Antifungal | Gram-positive & negative bacteria, C. albicans | MIC values of 32-512 µg/ml. | nih.gov |

| Piperidine-4-carbohydrazide derivatives (A13, A41) | Antifungal | R. solani, V. dahliae | Potent in vitro activity, SDH inhibition. | nih.govacs.org |

| Thymol derivatives (5m, 5t, 5v) | Antifungal | P. capsici, S. sclerotiorum | Superior efficacy to commercial fungicides. | nih.gov |

| N-substituted piperidines (5d, 11) | Antiviral | Influenza A/H1N1 | Significant reduction in viral replication. | nih.govnih.gov |

Anti-inflammatory and Antioxidant Effects

N-acyl piperidines derived from this compound have been investigated for their potential to combat inflammation and oxidative stress.

Anti-inflammatory Effects:

Several studies have highlighted the anti-inflammatory properties of piperidine derivatives. N-acyl-N-phenyl ureas of piperidine and its substituted forms were synthesized and evaluated for their anti-inflammatory activity. nih.gov A number of these compounds demonstrated anti-inflammatory effects comparable or slightly inferior to indomethacin (B1671933) in animal models. nih.gov

Piperine, a major alkaloid from black pepper, has been shown to possess anti-inflammatory and antiarthritic properties. nih.gov In human fibroblast-like synoviocytes stimulated with interleukin-1beta, piperine inhibited the expression of inflammatory mediators like IL-6 and MMP13, and reduced the production of prostaglandin (B15479496) E2 (PGE2). nih.gov In animal models of arthritis, piperine significantly reduced nociceptive and arthritic symptoms and decreased the inflammatory area in the joints. nih.gov

Furthermore, piperlotine derivatives have been synthesized and tested for their anti-inflammatory activity in vivo. scielo.org.mx Two derivatives, compounds 2 and 6, exhibited excellent anti-inflammatory effects in mice, particularly through topical administration. scielo.org.mx The trifluoromethyl derivative 6 showed remarkable activity, comparable to or higher than indomethacin. scielo.org.mx

Antioxidant Effects:

Research has also explored the antioxidant potential of piperidine derivatives. A study on 2,6-disubstituted piperidine-4-one derivatives revealed that all tested compounds exhibited antioxidant potential greater than 49% at a concentration of 1 mg/ml. researchgate.net One compound, in particular, demonstrated the highest scavenging capacity of 78% at 1000 µg/ml. researchgate.net

Table 4: Anti-inflammatory and Antioxidant Effects of Selected N-Acyl Piperidine Derivatives

| Compound/Derivative Series | Effect | Key Findings | Reference |

| N-acyl-N-phenyl ureas of piperidine | Anti-inflammatory | Activity comparable to indomethacin in rats. | nih.gov |

| Piperine | Anti-inflammatory, Antiarthritic | Inhibited IL-6, MMP13, and PGE2 production; reduced arthritic symptoms in rats. | nih.gov |

| Piperlotine derivatives (2, 6) | Anti-inflammatory | Excellent in vivo activity in mice, comparable to indomethacin. | scielo.org.mx |

| 2,6 di-substituted piperidine 4-one derivatives | Antioxidant | All tested compounds showed antioxidant potential >49%; one compound had 78% scavenging capacity. | researchgate.net |

Neuroprotective and Cognition Enhancing Properties

The neuroprotective and cognition-enhancing effects of N-acyl piperidines, particularly piperine, have been a subject of significant research.

Piperine has demonstrated protective effects on dopaminergic neurons in a mouse model of Parkinson's disease induced by MPTP. nih.gov Treatment with piperine attenuated motor coordination deficits and cognitive impairment. nih.gov Histological examination revealed that piperine prevented the loss of tyrosine hydroxylase-positive cells in the substantia nigra, a key pathological feature of Parkinson's disease. nih.gov The neuroprotective mechanisms of piperine in this model were attributed to its antioxidant, anti-apoptotic, and anti-inflammatory properties, as evidenced by a reduction in activated microglia, the expression of the inflammatory cytokine IL-1β, and oxidative stress, as well as the maintenance of the Bcl-2/Bax balance. nih.gov

The lipophilic nature of piperine can limit its concentration in the brain. nih.gov However, formulation strategies such as tween-modified monoolein (B16389) cubosomes and microemulsification have been shown to improve its bioavailability and permeability across the blood-brain barrier, enhancing its potential for treating neurodegenerative diseases. nih.gov

In a rat model of Huntington's disease, another neurodegenerative disorder, piperine treatment restored ATP production, ameliorated striatal degeneration, and improved motor function. nih.gov These findings suggest that N-acyl piperidines like piperine hold promise as therapeutic agents for a range of neurodegenerative conditions by targeting multiple pathological pathways.

Table 5: Neuroprotective and Cognition Enhancing Properties of Piperine

| Disease Model | Key Findings | Mechanism of Action | Reference |

| Parkinson's Disease (MPTP-induced) | Attenuated motor and cognitive deficits; protected dopaminergic neurons. | Antioxidant, anti-apoptotic, anti-inflammatory. | nih.gov |

| Huntington's Disease (3-NP-induced) | Restored ATP production; ameliorated striatal degeneration; improved motor function. | Not fully elucidated, but likely involves mitochondrial protection. | nih.gov |

Structure Activity Relationship Sar Studies of 1 2 Chloropropanoyl Piperidine Derivatives

Influence of Stereochemistry (Chiral Centers, cis/trans Isomerism) on Biological Potency and Selectivity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. In the case of 1-(2-chloropropanoyl)piperidine derivatives, stereoisomerism can arise from two main sources: the chiral center in the 2-chloropropanoyl group and potential chiral centers or cis/trans isomerism on the piperidine (B6355638) ring if it is substituted.

The 2-chloropropanoyl moiety contains a chiral carbon at the C2 position, leading to the existence of (R)- and (S)-enantiomers. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent (the eutomer) and the other less active or even responsible for undesirable side effects (the distomer). This enantioselectivity is a result of the three-dimensional arrangement of atoms, which dictates how well the molecule can fit into a specific binding site on a receptor or enzyme. For instance, in studies of other chiral piperidine derivatives, such as the prodine series of opioids, the different stereoisomers have shown markedly different potencies, highlighting the ability of receptors to discriminate between enantiotopic edges of the piperidine ring.

The following table, adapted from studies on related chiral piperidine compounds, illustrates the potential impact of stereochemistry on biological activity.

| Compound Series | Stereoisomer | Relative Potency |

| Prodine Analogs | Isomer A | High |

| Isomer B | Low | |

| 1-(1-phenyl-2-methylcyclohexyl)piperidines | trans-isomer | High |

| cis-isomer | Inactive |

This table is illustrative and based on findings from related piperidine compounds to demonstrate the principle of stereochemical influence on potency.

Impact of Substituents on the Piperidine Ring (e.g., position, electronic, and steric effects)

The nature, position, and orientation of substituents on the piperidine ring are critical determinants of the biological activity of this compound derivatives. These substituents can influence the molecule's affinity for its target, as well as its pharmacokinetic properties like lipophilicity and metabolic stability.

Positional Effects: The location of a substituent on the piperidine ring (positions 2, 3, or 4) can drastically alter the molecule's interaction with a binding site. For many piperidine-based ligands, substitution at the 4-position is often well-tolerated and can be used to introduce functionalities that either interact with a specific sub-pocket of the receptor or modulate physicochemical properties. In contrast, substitution at the 2- or 3-positions can have more complex steric implications, potentially influencing the conformational preference of the N-acyl group. In some series of piperidine derivatives, substitution at the 2-position has been shown to be particularly favorable for activity.

Electronic Effects: The electronic properties of the substituents, whether they are electron-donating (e.g., alkyl, alkoxy) or electron-withdrawing (e.g., halogen, nitro), can affect the basicity of the piperidine nitrogen and the electronic distribution across the molecule. While the piperidine nitrogen in this compound is part of an amide and thus non-basic, substituents on the ring can still influence dipole moments and the potential for hydrogen bonding or other electrostatic interactions with the target. For example, in a study of N-aryl-piperidine derivatives, the agonistic activity was greatly influenced by the electronic nature of substituents on the aromatic ring. nih.gov

Steric Effects: The size and shape of the substituents (steric bulk) are crucial for ensuring a complementary fit within the binding pocket of a biological target. Bulky substituents may enhance binding through increased van der Waals interactions if they fit into a corresponding hydrophobic pocket. Conversely, a bulky group can also lead to a steric clash, preventing the ligand from binding effectively. The optimal size of a substituent is therefore highly dependent on the specific topology of the target site. In studies of cannabinoid receptor antagonists, increasing the length and bulk of a substituent on the aminopiperidine region was generally associated with increased receptor affinity and efficacy, up to a certain point where further increases in size were no longer beneficial. nih.gov

The table below summarizes the general effects of piperidine ring substituents on the activity of related piperidine amide compounds.

| Substituent Position | Substituent Type | General Effect on Activity | Rationale |

| 4-Position | Polar (e.g., -OH, -NH2) | Can increase or decrease activity | May form additional hydrogen bonds or improve solubility. |

| Non-polar (e.g., alkyl, aryl) | Often tolerated or beneficial | Can interact with hydrophobic pockets in the binding site. | |

| 2-Position | Small alkyl | Can increase potency | May induce a favorable conformation for binding. |

| Bulky group | Often decreases potency | Potential for steric hindrance with the N-acyl group or target. | |

| 3-Position | Varied | Activity is often sensitive | Can significantly alter the overall shape and dipole moment. |

This table provides a generalized summary based on SAR studies of various piperidine amide series.

Significance of the 2-Chloropropanoyl Moiety for Ligand-Target Interactions

The 2-chloropropanoyl moiety is a key functional group in this compound and its derivatives, playing a crucial role in how these molecules interact with their biological targets. This part of the molecule has several features that can contribute to binding affinity and mechanism of action.

The most notable feature of the 2-chloropropanoyl group is the presence of a chlorine atom on the α-carbon to the carbonyl group. This makes the α-carbon an electrophilic center, susceptible to nucleophilic attack. Consequently, this moiety can act as a reactive "warhead," capable of forming a covalent bond with nucleophilic residues (such as cysteine, serine, or histidine) in the active site of an enzyme or receptor. This type of interaction leads to irreversible inhibition, which can result in a prolonged duration of action. The reactivity of the α-chloroacyl group can be tuned by modifying the electronic environment of the molecule.

The carbonyl group of the propanoyl moiety is a key hydrogen bond acceptor. It can form strong hydrogen bonds with hydrogen bond donor residues (such as the backbone N-H of amino acids) in the binding site of a target protein. This interaction is often critical for anchoring the ligand in the correct orientation for optimal binding.

The length and branching of the acyl chain can also influence biological activity. The propionyl chain in this case provides a specific spacing and conformational flexibility between the piperidine ring and the reactive chloro-carbonyl function. Altering the chain length (e.g., to acetyl or butyryl) would change this spacing and could affect how the molecule fits into the binding pocket.

Covalent Bonding Potential: The α-chloro group can act as an electrophile for irreversible inhibition.

Hydrogen Bonding: The carbonyl oxygen is a crucial hydrogen bond acceptor.

Structural Scaffolding: The propanoyl chain provides a specific length and conformation that influences ligand positioning.

Conformational Preferences and Their Correlation with Biological Activity

The piperidine ring typically adopts a stable chair conformation. However, in N-acylpiperidines with a substituent at the 2-position, a twist-boat conformation can also be accessible. nih.gov The relative energy of these conformers influences the equilibrium population of each state and thus the predominant shape of the molecule in solution.

The correlation between a specific conformation and biological activity is a cornerstone of rational drug design. By understanding which conformation is the "bioactive" one, medicinal chemists can design more rigid analogs that are pre-organized into this active shape. This can lead to an increase in potency and selectivity, as less entropic penalty is paid upon binding. Computational studies, such as molecular dynamics simulations, can provide insights into the accessible conformations and their relative energies, helping to build a pharmacophore model that defines the spatial arrangement of key interacting groups required for activity. clinmedkaz.org

Rational Design Principles for SAR-Guided Optimization

Rational drug design aims to optimize the biological activity of a lead compound through a systematic and iterative process of design, synthesis, and testing, guided by an understanding of its SAR. For this compound derivatives, several principles can be applied for their optimization.

Stereochemical Optimization: Given the presence of a chiral center, the first step in optimization is often the synthesis and evaluation of the individual (R)- and (S)-enantiomers. This will identify the eutomer and provide a more potent and selective lead compound. If the piperidine ring is substituted, the separation and testing of diastereomers (cis/trans) is also crucial.

Piperidine Ring Substitution: A systematic exploration of substituents on the piperidine ring is a key strategy. This involves:

Probing for Steric Fit: Introducing small to medium-sized alkyl or cycloalkyl groups at different positions (2, 3, and 4) to map the steric boundaries of the binding pocket.

Exploring Electronic Interactions: Incorporating substituents with varying electronic properties (e.g., fluoro, chloro, methoxy, cyano) to probe for favorable electrostatic or hydrogen bonding interactions.

Modulating Physicochemical Properties: Adding polar groups (e.g., hydroxyl, amino) to improve solubility or non-polar groups to enhance membrane permeability.

Modification of the 2-Chloropropanoyl Moiety:

Tuning Reactivity: Replacing the chlorine atom with other halogens (F, Br, I) or other leaving groups can modulate the electrophilicity and reactivity of the "warhead," potentially optimizing the balance between potency and off-target reactivity.

Altering the Acyl Chain: Varying the length of the acyl chain (e.g., chloroacetyl, chlorobutyryl) or introducing branching can alter the positioning of the piperidine ring relative to the reactive center, which may improve binding affinity.

Conformational Constraint: Once the bioactive conformation is hypothesized, designing more rigid analogs can lock the molecule in this favorable shape. This can be achieved by introducing cyclic structures or double bonds that restrict rotational freedom. For example, replacing a flexible substituent with a ring system can reduce the entropic cost of binding.

Computational Modeling: In silico methods such as molecular docking and molecular dynamics simulations can be invaluable tools. rsc.org They can be used to:

Predict the binding mode of the ligands in the active site of a target protein.

Rationalize observed SAR data.

Prioritize the synthesis of new analogs that are predicted to have improved affinity.

By integrating these principles, a medicinal chemist can systematically navigate the chemical space around the this compound scaffold to develop derivatives with enhanced biological profiles.

Computational and Theoretical Investigations of 1 2 Chloropropanoyl Piperidine and Its Derivatives

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pharmacophorejournal.com In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. For derivatives of 1-(2-Chloropropanoyl)piperidine, molecular docking studies are instrumental in identifying potential biological targets and elucidating the structural basis of their activity.

For instance, studies on various piperidine (B6355638) derivatives have successfully used molecular docking to understand their interaction with specific protein targets. pharmacophorejournal.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. The process typically involves preparing the 3D structure of the protein target, often obtained from the Protein Data Bank, and then docking the piperidine derivatives into the active site. nih.gov The results are then scored based on the predicted binding energy, providing a rank-ordering of the potential efficacy of the compounds. pharmacophorejournal.com

In Silico Prediction of Biological Activity Spectra

In silico methods are increasingly utilized in the early stages of drug discovery to predict the biological activity of novel compounds, thereby saving time and resources. nih.govwindows.net Tools like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are employed to forecast the likely biological activities and potential targets of a molecule based on its structure. clinmedkaz.org

For piperidine derivatives, these predictive tools can generate a spectrum of potential pharmacological effects, including anti-inflammatory, antimicrobial, and central nervous system activities. clinmedkaz.org The predictions are based on the analysis of the structural formula of a compound and comparison with a large database of known biologically active substances. This approach allows researchers to prioritize compounds for further experimental testing based on their predicted efficacy and novelty. clinmedkaz.org

Recent studies on piperazine (B1678402) indole (B1671886) hybrids, which share structural similarities with piperidine derivatives, have demonstrated the utility of such in silico predictions in identifying promising lead compounds. nih.govnih.gov These studies often involve the use of multiple online tools to assess various properties, including biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogs, QSAR models can be developed to predict their activity and guide the design of new, more potent derivatives.

The development of a QSAR model involves several steps: curating a dataset of compounds with known activities, calculating molecular descriptors that encode structural features, building a mathematical model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and validating the model's predictive power. nih.govresearchgate.net

Studies on various piperidine derivatives have successfully employed QSAR modeling to understand the structural requirements for their biological activity, such as CCR5 antagonism and inhibition of oxidosqualene cyclase. nih.govresearchgate.net These models help in identifying key molecular properties (e.g., electronic, steric, and hydrophobic) that influence the activity of the compounds. researchgate.net The insights gained from QSAR studies are invaluable for the rational design of new derivatives with improved pharmacological profiles. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. mdpi.com Methods like Density Functional Theory (DFT) are used to compute various molecular properties of this compound, such as its optimized geometry, electronic properties, and vibrational frequencies.

These calculations can predict spectroscopic data, like NMR chemical shifts and infrared absorption bands, which are crucial for confirming the molecular structure. Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's reactivity and potential interaction sites. The application of quantum chemical calculations is a cornerstone in characterizing novel compounds and understanding their chemical behavior at a fundamental level. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. arxiv.orgmdpi.com For this compound and its derivatives, MD simulations can provide detailed insights into their conformational flexibility and the dynamic nature of their interactions with biological targets. rsc.org

By simulating the behavior of the ligand-protein complex in a solvated environment, MD can reveal how the ligand adapts its conformation within the binding site and how the protein responds to ligand binding. rsc.org These simulations can also be used to calculate the binding free energy, offering a more rigorous prediction of binding affinity compared to docking alone. rsc.org The information obtained from MD simulations is critical for understanding the mechanism of action of these compounds and for the rational design of new inhibitors with enhanced binding properties. rsc.orgnih.gov

Advanced Analytical Methodologies for Characterization and Quantification of 1 2 Chloropropanoyl Piperidine and Its Derivatives

High-Resolution Spectroscopic Techniques (NMR, IR, MS, UV-Vis) for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural analysis of 1-(2-Chloropropanoyl)piperidine, offering insights into its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework of this compound. In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) ring exhibit characteristic signals, often appearing as multiplets due to complex spin-spin coupling. spectrabase.comchemicalbook.comhmdb.ca The protons on the chloropropanoyl moiety would present distinct signals, with the methine proton adjacent to the chlorine atom showing a characteristic downfield shift.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group. Other significant peaks include C-H stretching vibrations from the piperidine and propanoyl groups, and C-N stretching of the tertiary amine. The C-Cl stretch, confirming the chloro- substitution, is typically observed in the fingerprint region of the spectrum.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₈H₁₄ClNO), the molecular ion peak would confirm its molecular weight. achemblock.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. nih.gov

UV-Vis Spectroscopy: While not always highly informative for such structures, UV-Vis spectroscopy can indicate the presence of chromophores. The carbonyl group in the amide linkage is the primary chromophore in this compound and would be expected to exhibit a weak n→π* transition.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Observation |

|---|---|---|

| ¹H NMR | Piperidine Protons | Multiplets in the upfield region |

| Propanoyl Protons | Signals corresponding to CH and CH₃ groups | |

| ¹³C NMR | Carbonyl Carbon | Downfield signal (~170 ppm) |

| Piperidine Carbons | Signals in the aliphatic region | |

| IR | C=O Stretch (Amide) | Strong absorption band ~1650 cm⁻¹ |

| C-Cl Stretch | Absorption in the fingerprint region (600-800 cm⁻¹) |

| MS | Molecular Ion Peak [M]⁺ | m/z corresponding to the molecular weight |

Chromatographic Methods for Purity Assessment and Separation (HPLC, Chiral SFC, Flash Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for assessing the purity of this compound and related compounds. nih.govsielc.com A C18 column is commonly used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to ensure sharp peaks. nih.govsielc.com This technique allows for the quantification of the main compound and the detection of any impurities.

Chiral Supercritical Fluid Chromatography (SFC): Since this compound possesses a chiral center at the second carbon of the propanoyl group, enantioselective separation is crucial if stereochemistry is a factor in its intended application. Chiral SFC has emerged as a superior technique for separating enantiomers, often providing better resolution and shorter analysis times compared to chiral HPLC. nih.govnih.gov Polysaccharide-based chiral stationary phases are frequently employed in SFC for this purpose. nih.govnih.gov The use of supercritical CO₂ as the main mobile phase component makes SFC a more environmentally friendly option. chromatographyonline.com

Flash Chromatography: For the purification of this compound on a preparative scale, flash chromatography is the method of choice. umich.edurochester.edu This technique uses a column packed with silica (B1680970) gel and a solvent system of appropriate polarity to separate the desired compound from byproducts and unreacted starting materials. rochester.edu For nitrogen-containing compounds like piperidine derivatives, it can be beneficial to add a small amount of a basic modifier, such as triethylamine (B128534), to the eluent to prevent peak tailing. biotage.com

Table 2: Chromatographic Methods for this compound

| Method | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile/Water with 0.1% Phosphoric Acid nih.gov | Purity analysis and quantification |

| Chiral SFC | Polysaccharide-based CSP | Supercritical CO₂ with a modifier (e.g., alcohol) nih.gov | Enantiomeric separation |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradient umich.edu | Preparative purification |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in a pure sample. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula (C₈H₁₄ClNO). achemblock.com A close correlation between the experimental and theoretical values provides strong evidence for the empirical formula and serves as a crucial checkpoint for the purity of the synthesized compound.

Future Research Directions and Translational Potential

Design and Synthesis of Novel 1-(2-Chloropropanoyl)piperidine-Based Chemical Probes

The development of chemical probes is essential for dissecting complex biological processes. The reactive α-chloroamide functionality in this compound makes it an ideal candidate for designing covalent probes that can form stable bonds with target biomolecules. Future research could focus on elaborating this core structure to create sophisticated tools for target identification and validation.

This can be achieved by introducing reporter tags, such as fluorophores or biotin, onto the piperidine (B6355638) ring. Such modifications would enable researchers to visualize the subcellular localization of the probe's binding partners or to isolate and identify them using affinity purification techniques. The synthesis of these probes would likely involve multi-step sequences where the core this compound structure is functionalized without disrupting its reactive center.

Targeted Development of Highly Selective Therapeutic Agents

The piperidine ring is a well-known "privileged scaffold" in drug discovery, present in numerous approved pharmaceuticals targeting a wide array of diseases. nih.govencyclopedia.pubnih.gov Derivatives are used as anticancer agents, analgesics, antipsychotics, and treatments for Alzheimer's disease. nih.govencyclopedia.pub The this compound molecule can serve as a foundational fragment in a fragment-based drug discovery (FBDD) approach.

Future efforts would involve systematically modifying the scaffold to enhance potency and selectivity for a specific biological target. This could involve creating a library of analogues by:

Varying substituents on the piperidine ring: To explore the steric and electronic requirements of the binding pocket.

Replacing the chlorine atom: With other halogens or functional groups to modulate reactivity and binding affinity.

Altering the propanoyl linker: To optimize the geometry and distance between the piperidine and the reactive group.

For instance, derivatives of piperidine have been designed as anti-tubulin agents that arrest the cell cycle in cancer cells, suggesting a potential therapeutic avenue for analogues of this compound. nih.gov

Exploration of New Pharmacological Targets for N-Acyl Piperidine Scaffolds

A crucial area of future research is the identification of novel pharmacological targets for the N-acyl piperidine class of compounds. Computational methods, such as in silico screening, can predict potential protein targets by comparing the structure of this compound against databases of known protein binding sites. clinmedkaz.org

Promising targets for piperidine derivatives include enzymes, receptors, ion channels, and transport systems. clinmedkaz.org Known targets include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), monoamine oxidase (MAO), and sigma (σ) receptors, which are implicated in neurological disorders. encyclopedia.pub High-throughput screening of this compound and its derivatives against diverse panels of biological targets could uncover unexpected activities and open up new therapeutic possibilities.

Mechanistic Studies to Unravel Complex Biological Pathways